See also: Fedratinib (has active moiety).
Fedratinib Hydrochloride
CAS No.: 1374744-69-0
Cat. No.: VC0527834
Molecular Formula: C27H40Cl2N6O4S
Molecular Weight: 615.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 1374744-69-0 |
---|---|
Molecular Formula | C27H40Cl2N6O4S |
Molecular Weight | 615.6 g/mol |
IUPAC Name | N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide;hydrate;dihydrochloride |
Standard InChI | InChI=1S/C27H36N6O3S.2ClH.H2O/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4;;;/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31);2*1H;1H2 |
Standard InChI Key | QAFZLTVOFJHYDF-UHFFFAOYSA-N |
SMILES | CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl |
Canonical SMILES | CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl |
Appearance | Solid powder |
Chemical Structure and Properties
Fedratinib hydrochloride (C₂₇H₄₀Cl₂N₆O₄S) has a molecular weight of 615.6 g/mol and exists as a crystalline solid soluble in aqueous solutions. Its parent compound, fedratinib, is a small-molecule ATP-competitive inhibitor with a structure optimized for JAK2 binding . Key physicochemical properties include:
Parameter | Value |
---|---|
Molecular Formula | C₂₇H₄₀Cl₂N₆O₄S |
Molecular Weight | 615.6 g/mol |
Protein Binding | ≥92% in plasma |
Volume of Distribution | 1770 L |
The hydrochloride salt enhances solubility and bioavailability, allowing for once-daily oral administration .
Clinical Efficacy
Fedratinib demonstrated robust efficacy in pivotal trials, particularly in JAK inhibitor-naïve and ruxolitinib-refractory patients.
JAKARTA Trial (JAK Inhibitor-Naïve MF)
A phase 3, placebo-controlled trial (NCT01437787) evaluated 400 mg/day fedratinib in 96 patients with intermediate-2/high-risk MF. At week 24:
-
Spleen Volume Response Rate (SVRR): 47% vs. 1% (placebo) (p < 0.0001).
JAKARTA2 Trial (Ruxolitinib-Refactory MF)
A phase 2 single-arm trial (NCT01523171) assessed 97 ruxolitinib-treated patients. Outcomes included:
Trial | Population | SVRR | Symptom RR |
---|---|---|---|
JAKARTA | JAK inhibitor-naïve MF | 47% | 40% |
JAKARTA2 | Ruxolitinib-refractory | 36% | 55% (low platelets) |
AE | Incidence | Management |
---|---|---|
Thrombocytopenia | 44% (low platelets) | Dose reduction (e.g., 300 mg/day) |
Anemia | 31% | Transfusions, erythropoiesis-stimulating agents |
Gastrointestinal | 20–30% | Antiemetics, hydration |
Liver Transaminase ↑ | 15% | Monitor ALT/AST weekly initially |
Thrombocytopenia
-
More frequent in low-platelet cohorts (50–100 × 10⁹/L) but rarely severe.
-
Dose reductions to 300 mg/day improved tolerance without compromising efficacy .
Special Populations
Low Platelet Counts (50–100 × 10⁹/L)
In JAKARTA and JAKARTA2 trials, 15% and 34% of patients, respectively, had baseline platelets <100 × 10⁹/L. Outcomes included:
-
SVRR: 36% (combined cohorts) vs. 40% (≥100 × 10⁹/L).
-
No Dose Adjustment Required: 400 mg/day remains effective and safe .
Renal Impairment
Limited data exist, but fedratinib’s renal excretion (5%) suggests cautious use in severe impairment.
Regulatory Status and Black Box Warning
-
FDA Approval: August 2019 for MF with platelets ≥50 × 10⁹/L.
-
Black Box Warning: Thrombocytopenia, anemia, and gastrointestinal toxicity .
Ongoing and Future Research
FREEDOM 2 Trial (NCT03952039)
A phase 3 study comparing fedratinib 400 mg/day to best available therapy (BAT) in ruxolitinib-refractory MF. Key endpoints:
-
Primary: Spleen volume reduction at week 24.
Exploratory Indications
-
AML: FLT3 inhibition may offer therapeutic potential, pending clinical validation.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume